molecular formula C19H17F4NO4 B4379537 methyl 2-({4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoyl}amino)benzoate

methyl 2-({4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoyl}amino)benzoate

Cat. No.: B4379537
M. Wt: 399.3 g/mol
InChI Key: XGGJSULXCVIPBS-UHFFFAOYSA-N
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Description

Methyl 2-({4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes a tetrafluoropropoxy group, makes it an interesting subject for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoyl}amino)benzoate typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as methyl 4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate. This intermediate can be synthesized by reacting 4-hydroxybenzoic acid with 2,2,3,3-tetrafluoropropanol under acidic conditions to form the ester linkage .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 2-({4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-({4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoyl}amino)benzoate involves its interaction with specific molecular targets. The tetrafluoropropoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate
  • Methyl 4-(2,2,3,3-tetrafluoropropoxy)benzoate
  • 2,2,3,3-Tetrafluoro-1,4-butanediol

Uniqueness

Methyl 2-({4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoyl}amino)benzoate is unique due to its combination of a benzoyl group and a tetrafluoropropoxy group. This combination imparts distinct physicochemical properties, such as increased stability and lipophilicity, which are not commonly found in similar compounds.

Properties

IUPAC Name

methyl 2-[[4-(2,2,3,3-tetrafluoropropoxymethyl)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F4NO4/c1-27-17(26)14-4-2-3-5-15(14)24-16(25)13-8-6-12(7-9-13)10-28-11-19(22,23)18(20)21/h2-9,18H,10-11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGJSULXCVIPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)COCC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F4NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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